2-{[3-(2-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
The compound 2-{[3-(2-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a structurally complex molecule featuring a thiazolo[4,5-d]pyrimidine core modified with sulfanyl groups, a 2-ethoxyphenyl substituent at position 3, and a 4-fluorophenyl group at position 6. The acetamide side chain, linked via a sulfanyl group at position 5, includes a phenylethyl moiety.
Properties
IUPAC Name |
2-[[3-(2-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3S3/c1-2-37-23-11-7-6-10-22(23)34-26-25(40-29(34)38)27(36)33(21-14-12-20(30)13-15-21)28(32-26)39-18-24(35)31-17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUKRQGXDFLDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=C(C(=O)N(C(=N3)SCC(=O)NCCC4=CC=CC=C4)C5=CC=C(C=C5)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features:
- Thiazolo[4,5-d]pyrimidine moiety which is known for various biological activities.
- Ethoxy and fluorophenyl substituents that enhance its chemical reactivity and binding affinity to biological targets.
IUPAC Name
The IUPAC name is This compound .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It interacts with specific enzymes through competitive binding or allosteric modulation. This action can inhibit critical pathways involved in disease progression.
- Targeting Molecular Pathways : The compound may influence various signaling pathways that are essential in cancer and inflammatory responses.
Therapeutic Applications
Preliminary studies suggest potential applications in:
- Cancer Treatment : Due to its ability to inhibit enzymes involved in tumor progression.
- Anti-inflammatory Agents : Its structural properties may allow it to modulate inflammatory pathways effectively.
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds within the thiazolo[4,5-d]pyrimidine class:
- Inhibition Studies : Research indicates that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant inhibitory effects on kinases involved in cancer cell proliferation. For instance, a study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inhibiting specific kinase activities .
- Binding Affinity Assessments : Molecular docking simulations have shown that the compound binds effectively to enzyme active sites, suggesting a strong interaction with targets critical for disease management .
- Therapeutic Efficacy : In vivo studies have indicated that compounds with similar structures can significantly reduce inflammation markers in animal models of arthritis .
Comparative Data Table
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variability and Scaffold Similarity
The thiazolo[4,5-d]pyrimidine core is shared with several analogs, but substituent variations significantly influence activity and pharmacokinetics. Key comparisons include:
- 4-Fluorophenyl vs. 4-Chlorophenyl : Substitution at position 6 with halogens (e.g., 4-chlorophenyl in ) may enhance binding affinity but alter metabolic stability .
- 2-Ethoxyphenyl vs.
- Phenylethyl Acetamide vs. Cyclohexyl Acetamide : The phenylethyl group (present in the target compound) increases aromaticity, while cyclohexyl analogs (e.g., ) may improve solubility .
Table 1: Structural Comparison of Key Analogs
*Tanimoto indices estimated based on Morgan fingerprint comparisons ().
†Hypothetical values inferred from structural divergence.
Molecular and Pharmacokinetic Properties
Key Property Comparisons
The target compound’s molecular weight (~550–600 g/mol) exceeds simpler analogs (e.g., 334.2 g/mol in ), impacting bioavailability. Its logP (estimated ~4.2) indicates moderate lipophilicity, balancing membrane permeability and solubility.
Table 2: Molecular and Pharmacokinetic Properties
*Estimated using computational tools (e.g., US-EPA CompTox Dashboard, ).
Bioactivity and Target Interactions
Docking Affinity and Structural Motifs
Minor structural changes, such as replacing 4-fluorophenyl with 4-chlorophenyl, can drastically alter docking affinity due to interactions with hydrophobic pockets or halogen bonds (). The phenylethyl acetamide chain may enhance binding to HDACs or kinases via aromatic stacking, similar to SAHA’s hydroxamate-zinc interaction () .
Bioactivity Clustering
Compounds with >70% Tanimoto similarity () often share bioactivity profiles. For example, triazole-thioacetamides () exhibit antimicrobial activity, while pyrazine-carboxamides () target kinases. The target compound’s bioactivity may align with HDAC inhibitors due to sulfhydryl groups mimicking SAHA’s zinc-binding motif .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, given its structural complexity?
The synthesis of this compound requires multi-step protocols due to its fused thiazolo[4,5-d]pyrimidine core and multiple substituents. A plausible approach involves:
- Step 1 : Constructing the thiazolo-pyrimidine scaffold via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions .
- Step 2 : Introducing the 2-ethoxyphenyl and 4-fluorophenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling, ensuring regioselectivity using palladium catalysts .
- Step 3 : Functionalizing the acetamide side chain through amide coupling reactions, with careful pH control to avoid racemization . Key challenges include maintaining sulfanylidene stability and minimizing byproducts during cyclization.
Q. How should researchers approach structural elucidation using spectroscopic methods?
A combination of advanced spectroscopic techniques is critical:
- NMR : Use - and -NMR to confirm substituent positions on the aromatic rings and thiazolo-pyrimidine core. DEPT-135 can differentiate CH and CH groups in the acetamide side chain .
- HRMS : High-resolution mass spectrometry validates the molecular formula and detects isotopic patterns for sulfur and fluorine .
- IR Spectroscopy : Identify carbonyl (C=O) and thioamide (C=S) stretching vibrations to confirm the sulfanylidene and acetamide functionalities .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and optimize synthesis intermediates?
Quantum chemical calculations (e.g., DFT) can model transition states and intermediates to:
- Identify reactive sites : Calculate Fukui indices to predict nucleophilic/electrophilic regions on the thiazolo-pyrimidine core .
- Optimize reaction pathways : Use reaction path search algorithms (e.g., GRRM) to explore energy barriers for cyclization steps, reducing trial-and-error experimentation .
- Validate spectroscopic data : Simulate NMR chemical shifts using software like Gaussian or ORCA to cross-check experimental results .
Q. What methodologies resolve contradictions between theoretical predictions and experimental outcomes in reactivity studies?
Iterative feedback loops integrating computation and experimentation are essential:
- Hybrid workflow : Combine density functional theory (DFT) predictions with high-throughput screening to validate reaction outcomes. For example, discrepancies in sulfanyl group reactivity can be addressed by adjusting solvent polarity or catalyst loading .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., temperature, solvent) that deviate from computational models .
- In situ monitoring : Use techniques like ReactIR to track intermediate formation in real-time, aligning experimental data with computational timelines .
Q. How can AI-driven tools optimize reaction parameters for yield and purity?
Machine learning (ML) frameworks integrated with robotic platforms enable:
- Parameter optimization : Train ML models on historical reaction data to predict optimal temperature, catalyst ratios, and solvent systems. For instance, Bayesian optimization can maximize yield while minimizing byproducts in the acetamide coupling step .
- Anomaly detection : Deploy neural networks to flag deviations in reaction progress curves (e.g., unexpected exotherms) and adjust conditions dynamically .
- Data curation : Use natural language processing (NLP) to extract reaction conditions from literature (e.g., PubChem data ), building robust datasets for ML training.
Methodological Notes
- Avoiding Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., PubChem , ICReDD ) rather than vendor-specific data.
- Advanced Instrumentation : Leverage hyphenated techniques (LC-MS/MS) and microfluidic reactors for precise control over reaction kinetics .
- Ethical Data Use : Ensure computational models are trained on diverse, open-access datasets to mitigate bias in predictive outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
